molecular formula C7H9N3OS B2900073 2-Acetylthiophene semicarbazone CAS No. 3771-70-8

2-Acetylthiophene semicarbazone

Cat. No.: B2900073
CAS No.: 3771-70-8
M. Wt: 183.23 g/mol
InChI Key: VYCCHDWALWBGJU-WEVVVXLNSA-N
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Description

2-Acetylthiophene semicarbazone is a derivative of 2-Acetylthiophene, an organosulfur compound with the formula CH3C(O)C4H3S . It is a yellow liquid and is commercially interesting as a precursor to both thiophene-2-carboxylic acid and thiophene-2-acetic acid . The semicarbazone derivative has been used in the preparation of Ni2+ selective polyvinyl chloride (PVC) membrane electrode .


Synthesis Analysis

The synthesis of this compound involves reacting semicarbazide with 2-acetylthiophene in ethanol solvent . The composition of the compound was confirmed by 1H NMR, and CHN analysis .


Molecular Structure Analysis

The molecular structure of this compound has been studied using various techniques such as UV-Vis., NMR, FT-IR . The UV spectra of the ligand shows 3 bands (λmax) at 210, 297 and 329 nm .

Scientific Research Applications

1. Antimicrobial Properties

2-Acetylthiophene semicarbazone has been shown to possess significant antimicrobial properties. Studies indicate that its complexes, especially those with chromium (III), exhibit greater growth-inhibiting potential against various fungal and bacterial strains compared to the ligand alone (Shrivastava, Fahmi, & Singh, 2008). Additionally, platinum and palladium complexes with azomethines derived from semicarbazone have demonstrated antimicrobial and antiamoebic activities (Sharma, Singh, Fahmi, & Singh, 2010).

2. Selective Electrode Construction

This compound has been utilized in the construction of selective electrodes. For instance, a Ni2+ selective polyvinyl chloride (PVC) membrane electrode was developed using this compound, showing promising selectivity and response time for Ni2+ ions (Suman & Singh, 2020).

3. Corrosion Inhibition

In the field of materials science, this compound has been evaluated as a corrosion inhibitor. It was found to be effective in preventing corrosion of mild steel in hydrochloric acid environments, potentially due to the formation of a protective layer on the steel surface (Al-Baghdadi et al., 2020).

4. Nanomaterial Synthesis

The compound has also been used in the synthesis of nanomaterials. For example, it served as a precursor in the synthesis of nanocrystalline copper oxide, showcasing its potential in nanotechnology applications (Rana, Janwadkar, & Yadav, 2021).

5. Analytical Applications

Moreover, this compound has been used in analytical chemistry, specifically in the spectrophotometric determination of metals like cobalt in biological samples (Babu, Reddy, & Lingappa, 2009).

Future Directions

Thiosemicarbazones, including 2-Acetylthiophene semicarbazone, have been the subject of many studies in recent years due to their biological activities and pharmacological properties . Future research could focus on further exploring the bioavailability and bioactivity of these compounds, as well as their potential applications in medicinal chemistry .

Properties

3771-70-8

Molecular Formula

C7H9N3OS

Molecular Weight

183.23 g/mol

IUPAC Name

[(E)-1-thiophen-2-ylethylideneamino]urea

InChI

InChI=1S/C7H9N3OS/c1-5(9-10-7(8)11)6-3-2-4-12-6/h2-4H,1H3,(H3,8,10,11)/b9-5+

InChI Key

VYCCHDWALWBGJU-WEVVVXLNSA-N

Isomeric SMILES

C/C(=N\NC(=O)N)/C1=CC=CS1

SMILES

CC(=NNC(=O)N)C1=CC=CS1

Canonical SMILES

CC(=NNC(=O)N)C1=CC=CS1

solubility

not available

Origin of Product

United States

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